molecular formula C18H17FN4O B5490961 2-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}amino)nicotinonitrile

2-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}amino)nicotinonitrile

Cat. No.: B5490961
M. Wt: 324.4 g/mol
InChI Key: UJMWXLBSVGDVTH-UHFFFAOYSA-N
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Description

This compound is also known as (S)-5-Fluoro-2-((1-(4-fluorophenyl)ethyl)amino)-6-((5-methyl-1H-pyrazol-3-yl)amino)nicotinonitrile . It has a CAS Number of 905586-69-8 and a molecular weight of 354.36 . The IUPAC name is 5-fluoro-2-{[(1S)-1-(4-fluorophenyl)ethyl]amino}-6-[(5-methyl-1H-pyrazol-3-yl)amino]nicotinonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16F2N6/c1-10-7-16(26-25-10)23-18-15(20)8-13(9-21)17(24-18)22-11(2)12-3-5-14(19)6-4-12/h3-8,11H,1-2H3,(H3,22,23,24,25,26)/t11-/m0/s1 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, sealed in dry, at 2-8C .

Safety and Hazards

The safety information for this compound includes a GHS07 pictogram, a signal word of warning, and hazard statements H302 . The precautionary statements include P280-P305+P351+P338 .

Properties

IUPAC Name

2-[[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-15-5-3-13(4-6-15)7-9-23-12-16(10-17(23)24)22-18-14(11-20)2-1-8-21-18/h1-6,8,16H,7,9-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMWXLBSVGDVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)F)NC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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